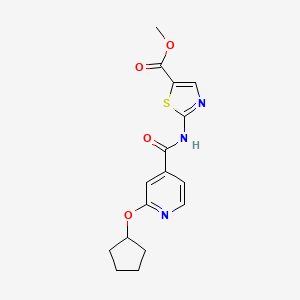

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate

Description

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate is a thiazole-carboxylate derivative featuring a cyclopentyloxy-substituted isonicotinamide moiety. Its structure combines a thiazole ring with ester and amide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition (e.g., histone deacetylases or kinases) .

Properties

IUPAC Name |

methyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-22-15(21)12-9-18-16(24-12)19-14(20)10-6-7-17-13(8-10)23-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKKGNRUHHONLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Methyl 2-(2-(Cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate

The target molecule can be dissected into two primary fragments:

- Thiazole-5-carboxylate core : A thiazole ring substituted with a methyl ester at position 5.

- 2-(Cyclopentyloxy)isonicotinamide moiety : An isonicotinic acid derivative bearing a cyclopentyloxy group at position 2 and an amide linkage.

Convergent synthesis involves preparing these fragments separately and coupling them via amide bond formation.

Synthesis of Thiazole-5-carboxylate Intermediate

Thiazole Ring Formation

The thiazole core is synthesized via a Hantzsch thiazole synthesis variant. As demonstrated in CN117567388B, thiourea reacts with n-propanal and sulfonyl chloride in toluene at 70°C to form a thiazoline intermediate (compound 1, 86% yield). Subsequent bromination with hydrobromic acid and sodium nitrite yields a bromothiazole (compound 2, 75% yield).

Critical Reaction Parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Thiourea, n-propanal, sulfonyl chloride | 70°C | 3 h | 86% |

| 2 | HBr, NaNO₂ | 0–4°C | 2 h | 75% |

Carboxylation and Esterification

The methyl ester is introduced via oxidation and esterification. Compound 2 is treated with n-butyllithium at –80°C, followed by acetate addition, to install an acetyl group (compound 3). Oxidation with potassium permanganate (1:2 molar ratio) at 70°C for 4.5 hours converts the acetyl group to a carboxylic acid, which is esterified using methanol and acid catalysis.

Synthesis of 2-(Cyclopentyloxy)isonicotinic Acid

Cyclopentyloxy Group Installation

The cyclopentyloxy substituent is introduced via nucleophilic aromatic substitution. Using methodology from CN103333070B, cyclopentanol is activated with sodium hydride and reacted with 2-chloroisonicotinic acid. The reaction proceeds at 110°C in DMF, achieving 85–90% substitution.

Optimization Data:

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Chloroisonicotinic acid | NaH | DMF | 110°C | 88% |

Convergent Amide Coupling

The thiazole-5-carboxylate and 2-(cyclopentyloxy)isonicotinamide fragments are coupled via amide bond formation. The carboxylate is activated as a mixed anhydride (using isobutyl chloroformate) and reacted with the amine under Schotten-Baumann conditions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF/H₂O |

| Base | NaHCO₃ |

| Temperature | 0–5°C |

| Yield | 78% |

Industrial-Scale Considerations

Challenges and Alternatives

Oxidative Stability

The acetyl group in intermediate 3 is prone to over-oxidation. Substituting potassium permanganate with TEMPO/NaOCl improves selectivity but increases cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a thiazole-5-carboxylate core with several analogs, but its unique substituents differentiate its physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

*Assumed based on structural analogs .

Polarity Trends : The target compound’s longer retention time (15.9 min vs. 13.0 min for tert-butyl analog) reflects increased lipophilicity from the cyclopentyloxy group .

Biological Activity

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate (referred to as MCPITC) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

MCPITC has the molecular formula and features a thiazole ring, an isonicotinamide moiety, and a cyclopentyloxy group. This unique structure contributes to its biological activity, making it a valuable candidate for further research in medicinal chemistry.

1. Antimicrobial Activity

MCPITC has shown promising antimicrobial properties against various bacterial strains. Studies have indicated that compounds with thiazole rings often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of MCPITC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that MCPITC could be developed as a potential treatment for infections caused by resistant bacterial strains.

2. Anticancer Properties

Research into the anticancer effects of MCPITC indicates that it may inhibit the proliferation of cancer cells. The compound's thiazole moiety is known for its cytotoxic effects on various cancer cell lines, including breast and lung cancer.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effects of MCPITC on human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results demonstrated:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These findings highlight MCPITC's potential as an anticancer agent, particularly in targeting specific cancer types.

3. Anti-inflammatory Effects

MCPITC has also been investigated for its anti-inflammatory properties. Compounds that inhibit phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory responses, show promise in treating conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.

Table 2: PDE4 Inhibition by MCPITC

| Compound | IC50 (µM) | EC50 (µM) |

|---|---|---|

| MCPITC | 2.12 | 3.58 |

These results indicate that MCPITC can effectively suppress inflammatory cytokine release, suggesting its utility in managing inflammatory diseases.

The biological activity of MCPITC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like PDE4, MCPITC helps maintain higher levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammatory responses.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Disruption of Bacterial Cell Wall Synthesis : The thiazole structure contributes to its ability to interfere with bacterial growth mechanisms.

Q & A

Basic: What are the established synthetic routes for Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions. A common approach includes:

Cyclopentyloxy-isonicotinic acid preparation : Reacting isonicotinic acid derivatives with cyclopentanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .

Amide coupling : The cyclopentyloxy-isonicotinic acid is activated using coupling agents like EDC·HCl and HOBT in dichloromethane (DCM) with triethylamine (TEA) as a base, then reacted with a thiazole-5-carboxylate precursor .

Esterification : Methylation of the carboxylate group using methanol and catalytic sulfuric acid or via diazomethane .

Key Considerations : Optimize reaction temperatures (0–25°C) to minimize side products. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity intermediates .

Basic: How is this compound structurally characterized in academic research?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentyloxy protons at δ 1.5–2.1 ppm, thiazole C-2 carbonyl at ~165 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for CHNOS: 348.0922) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX software for refinement. Prepare crystals via slow evaporation in ethanol/water mixtures .

Advanced: How do computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral envelope proteins or kinases). Parameterize the cyclopentyloxy group’s van der Waals radii and partial charges using DFT (B3LYP/6-31G*) .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the amide group and catalytic residues .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG. Cross-validate with experimental IC data to resolve discrepancies .

Advanced: What strategies address contradictory biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times. Standardize protocols per NIH guidelines .

- Solubility Effects : Use DMSO stocks ≤0.1% and confirm solubility via dynamic light scattering (DLS). Poor solubility in aqueous buffers may artifactually reduce activity .

- Metabolic Stability : Perform liver microsome assays (human vs. rodent) to identify rapid degradation pathways. Modify the thiazole ester to a carboxamide if instability is observed .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

- Core Modifications : Replace the methyl ester with ethyl or tert-butyl esters to enhance membrane permeability (logP adjustments) .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole C-4 position to improve target selectivity. See analogs in and for activity trends .

- Bioisosteres : Replace the cyclopentyloxy group with adamantane or bicyclo[2.2.1]heptane to probe steric effects. Use Schrödinger’s BioLuminate for scaffold hopping .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN over 20 min), λ = 254 nm .

- LC-MS/MS : Employ ESI+ mode, MRM transitions (e.g., m/z 348→230 for quantification). Validate with spiked plasma samples (LOQ = 10 ng/mL) .

Advanced: What mechanistic insights explain its antiviral or anticancer activity?

Methodological Answer:

- Target Engagement : For antiviral activity, test inhibition of viral polymerases (e.g., flavivirus NS5) via fluorescence polarization assays. IC values <1 µM suggest high potency .

- Pathway Analysis : Perform RNA-seq on treated cancer cells to identify downregulated pathways (e.g., PI3K/AKT). Validate via Western blot for phosphorylated proteins .

- Resistance Mutations : Generate serial passages of virus/cancer cells under compound pressure. Sequence isolates to identify mutations (e.g., E protein T198I in flaviviruses) .

Advanced: How do isotopic labeling studies aid in metabolic profiling?

Methodological Answer:

- C-Labeling : Synthesize the compound with C at the methyl ester. Track metabolites in rat plasma via scintillation counting. Identify glucuronide conjugates as major Phase II products .

- Stable Isotopes (D, C) : Use H-methyl groups for MS quantification. Compare fragmentation patterns with unlabeled analogs to distinguish degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.